(R)-2-Hydroxy-2-cyclohexylacetonitrile
Description
(R)-2-Hydroxy-2-cyclohexylacetonitrile is a chiral nitrile derivative characterized by a cyclohexyl group and a hydroxyl group attached to the same carbon atom. Its enantiomeric specificity (R-configuration) makes it valuable in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemistry influences biological activity. The compound’s structure (C₈H₁₃NO) includes a polar nitrile group and a hydrophobic cyclohexyl moiety, contributing to its unique solubility and reactivity profiles.
Properties
CAS No. |
100007-62-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2R)-2-cyclohexyl-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m0/s1 |
InChI Key |
JLNKJTJSIQKWEU-QMMMGPOBSA-N |
SMILES |
C1CCC(CC1)C(C#N)O |
Isomeric SMILES |
C1CCC(CC1)[C@H](C#N)O |
Canonical SMILES |
C1CCC(CC1)C(C#N)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features
The table below highlights key structural differences and similarities between (R)-2-Hydroxy-2-cyclohexylacetonitrile and selected analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₁₃NO | 139.20 | Chiral center (R-configuration), cyclohexyl, nitrile |
| 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | C₁₄H₁₆N₂O₂ | 244.29 | Dual hydroxyl groups (cyclohexyl and phenyl), nitrile |
| 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | C₁₀H₈N₂O₂ | 188.18 | Indolinone core, nitrile, ketone functionality |
Key Observations:
- Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound enhances lipophilicity compared to the phenyl or indolinone groups in analogs, influencing membrane permeability in biochemical contexts .
- Functional Groups: The presence of additional hydroxyl or ketone groups in analogs modifies reactivity. For example, the indolinone derivative’s ketone group enables participation in Schiff base formation, unlike the target compound .
Physicochemical Properties
Discussion:
- Solubility: The indolinone analog’s higher solubility in dimethylformamide (DMF) correlates with its planar aromatic structure, facilitating π-π interactions. In contrast, the cyclohexyl group in the target compound reduces polarity, favoring solubility in chloroform or dichloromethane.
- Hazards : Structural similarities suggest the target compound may share hazards with its phenyl-substituted analog, such as skin/eye irritation (Category 2) .
Crystallographic and Computational Insights
The SHELX software suite is widely employed for crystallographic refinement of small molecules, including nitrile derivatives.
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